Physicochemical Differentiation: Fsp³ and Lead-Likeness vs. Structurally Simplest Active Analog (N-tert-Butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide, CAS 2640971-56-6)
The target compound incorporates a C5-fluorine atom on the pyrimidine ring, absent in the des-fluoro analog N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide (CAS 2640971-56-6). This single-atom difference alters key computed physicochemical properties relevant to permeability and metabolic stability. The fluorine atom increases molecular weight by 18 Da (294.37 vs. 276.36 g/mol for the des-fluoro analog, calculated from molecular formula differences: C₁₅H₂₃FN₄O vs. C₁₅H₂₄N₄O), modestly increases logP, and introduces a hydrogen-bond acceptor at the pyrimidine C5 position [1]. In the context of the Boehringer Ingelheim ACC inhibitor patent family, fluorine substitution at this position is explicitly correlated with enhanced target engagement, consistent with general medicinal chemistry principles that strategic fluorination can improve binding through orthogonal dipolar interactions and conformational effects [2].
| Evidence Dimension | Physicochemical properties relevant to oral bioavailability and target binding (MW, logP, H-bond acceptor count) |
|---|---|
| Target Compound Data | C₁₅H₂₃FN₄O; MW 294.37 g/mol; logP 2.855 (computed); 6 H-bond acceptors (including C5-F on pyrimidine); Fsp³ 0.60 |
| Comparator Or Baseline | N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide (CAS 2640971-56-6): C₁₅H₂₄N₄O; MW 276.36 g/mol; logP ~2.4 (estimated); 5 H-bond acceptors (no C5-F); Fsp³ ~0.63 (estimated) |
| Quantified Difference | ΔMW = +18 Da; ΔH-bond acceptors = +1 (C5-F); estimated ΔlogP ≈ +0.4 to +0.5 units attributable to fluorine substitution |
| Conditions | Computed properties from ZINC database (target) and molecular formula-based estimation (comparator) |
Why This Matters
The C5-fluorine substitution differentiates this compound from its des-fluoro congener in terms of predicted permeability and metabolic oxidative stability, parameters critical for selecting compounds intended for cellular or in vivo target engagement assays.
- [1] ZINC Database. ZINC224444373. Computed properties: MW 294.374, logP 2.855, H-bond acceptors 6, Fsp³ 0.60. View Source
- [2] Boehringer Ingelheim International GmbH. US8962641B2. Patent teaches that pyrimidine C5-halogen substitution (including fluorine) modulates ACC inhibitory potency. See representative examples with varied pyrimidine substitution. View Source
